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molecular formula C12H18ClN3O2 B8772310 N'-(2-chloro-4-nitrophenyl)-N,N-diethylethane-1,2-diamine

N'-(2-chloro-4-nitrophenyl)-N,N-diethylethane-1,2-diamine

Cat. No. B8772310
M. Wt: 271.74 g/mol
InChI Key: ZKDAMXHDPIIVAJ-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

Prepared analogously to Example 4.25.a. from N1,N1-diethylethane-1,2-diamine and 3-chloro-4-fluoronitrobenzene. Yield: 9.2 g (99.1% of theory); C12H18ClN3O2 (M=271.74); calc.: molecular ion peak (M+H)+: 272/274; found: molecular ion peak (M+H)+: 272/274; Rf value: 0.72 (Alox, dichloromethane/methanol (49:1)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH2:6])[CH3:2].[Cl:9][C:10]1[CH:11]=[C:12]([N+:17]([O-:19])=[O:18])[CH:13]=[CH:14][C:15]=1F>ClCCl.CO>[Cl:9][C:10]1[CH:11]=[C:12]([N+:17]([O-:19])=[O:18])[CH:13]=[CH:14][C:15]=1[NH:6][CH2:5][CH2:4][N:3]([CH2:7][CH3:8])[CH2:1][CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCN)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 4.25.a

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])NCCN(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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